Product packaging for (R)-3-Iodo-2-methylpropanoic acid(Cat. No.:)

(R)-3-Iodo-2-methylpropanoic acid

Cat. No.: B12975243
M. Wt: 214.00 g/mol
InChI Key: LACSEXXDYSPIBJ-VKHMYHEASA-N
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Description

(R)-3-Iodo-2-methylpropanoic acid is a useful research compound. Its molecular formula is C4H7IO2 and its molecular weight is 214.00 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7IO2 B12975243 (R)-3-Iodo-2-methylpropanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7IO2

Molecular Weight

214.00 g/mol

IUPAC Name

(2R)-3-iodo-2-methylpropanoic acid

InChI

InChI=1S/C4H7IO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1

InChI Key

LACSEXXDYSPIBJ-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](CI)C(=O)O

Canonical SMILES

CC(CI)C(=O)O

Origin of Product

United States

Significance of Chiral Iodinated Carboxylic Acids in Contemporary Organic Chemistry

Chiral carboxylic acids are fundamental components in the world of organic chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals. researchgate.netacs.org The presence of a stereogenic center in these molecules is often crucial for their biological activity, as living systems are inherently chiral. nih.govnih.gov In drug development, for instance, one enantiomer of a chiral drug may exhibit the desired therapeutic effect while its mirror image could be inactive or even harmful. nih.govhilarispublisher.com This necessitates the development of synthetic methods that can produce enantiomerically pure compounds. nih.gov

The introduction of an iodine atom into a chiral carboxylic acid framework further enhances its synthetic utility. Organoiodine compounds are valuable intermediates for several reasons. nih.gov The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide range of other functional groups.

Furthermore, organoiodides are key participants in a multitude of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon bonds. nih.gov Chiral hypervalent iodine reagents have also emerged as important players in asymmetric synthesis, acting as catalysts for a variety of enantioselective transformations. acs.orgresearchgate.net Therefore, the combination of a carboxylic acid, a defined stereocenter, and a reactive iodine atom makes chiral iodinated carboxylic acids highly valuable and versatile building blocks for the efficient and stereocontrolled synthesis of complex, high-value molecules.

Overview of the Research Landscape Surrounding R 3 Iodo 2 Methylpropanoic Acid

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to the desired enantiomer by creating the chiral center during the reaction sequence. These methods often involve the use of chiral auxiliaries, catalysts, or enzymes to control the stereochemical outcome.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stoichiometric, chiral molecules that are temporarily incorporated into the substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

Evans-Type Alkylations and Related Chiral Induction Methods

A prominent and widely utilized chiral auxiliary strategy is the Evans asymmetric alkylation, which employs oxazolidinone auxiliaries. wikipedia.orgbristol.ac.uk These auxiliaries are typically derived from readily available amino alcohols like (S)-valinol or (S)-phenylalaninol. uwindsor.ca The general approach involves the acylation of the chiral oxazolidinone with propionyl chloride to form an N-acyloxazolidinone. bristol.ac.uk Deprotonation of this imide with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a stable, chelated (Z)-enolate. york.ac.uk

The chiral auxiliary's substituent at the C4 position sterically blocks one face of the enolate, directing the approach of an electrophile to the opposite face. wikipedia.org For the synthesis of the precursor to this compound, the enolate is alkylated. Subsequent cleavage of the auxiliary, often under mild hydrolytic conditions, affords the desired α-substituted carboxylic acid with high enantiomeric purity. wikipedia.orgbristol.ac.uk The stereochemical outcome of the alkylation is predictable, with the C4-substituent on the oxazolidinone ring dictating the diastereoface selection. york.ac.uk

Auxiliary Type Key Features Typical Electrophiles Stereochemical Control
Evans OxazolidinonesDerived from amino alcohols; forms chelated (Z)-enolates. uwindsor.cayork.ac.ukAlkyl halidesC4 substituent directs incoming electrophile. wikipedia.orgyork.ac.uk
Pseudoephedrine AmidesForms a rigid lithium chelated enolate. harvard.eduAlkyl halides, EpoxidesThe methyl group of pseudoephedrine directs the stereochemistry.
CamphorsultamsUtilized in the synthesis of (R)-arundic acid. researchgate.netAlkyl halidesSteric hindrance from the sultam ring.

Enantioselective Catalytic Methods

Enantioselective catalysis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. These methods utilize a small amount of a chiral catalyst to generate large quantities of the enantiomerically enriched product. While specific catalytic methods for the direct asymmetric iodination to form this compound are not extensively documented, related enantioselective catalytic halogenations provide a basis for potential strategies.

Recent advancements have shown the use of spirocyclic ammonium (B1175870) salt catalysts for the asymmetric α-halogenation of isoxazolidin-5-ones, which are masked β-amino acid derivatives. nih.gov This method demonstrates the potential for catalytic enantioselective C-X bond formation adjacent to a carbonyl group. The development of a similar catalytic system for the direct, enantioselective iodination of a suitable propanoic acid derivative could provide an efficient route to this compound.

Biocatalytic Pathways

Biocatalysis, utilizing enzymes to perform chemical transformations, offers high enantioselectivity under mild reaction conditions. For the preparation of chiral carboxylic acids, lipase-catalyzed kinetic resolution is a well-established and effective strategy. ucc.ie

Lipase-Catalyzed Kinetic Resolution

In a kinetic resolution, a racemic mixture of a substrate is reacted with an enzyme that selectively transforms one enantiomer at a much faster rate than the other. This results in the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer, both in high enantiomeric excess.

For compounds related to 3-iodo-2-methylpropanoic acid, lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, are highly effective. researchgate.netmdpi.com The resolution can be performed through the hydrolysis of a racemic ester or the esterification of a racemic acid. For instance, the kinetic resolution of racemic 3-aryl alkanoic acid ethyl esters using various hydrolases has been shown to yield the corresponding acids with excellent enantiopurity (≥94% ee). ucc.ie A similar strategy could be applied to a racemic ester of 3-iodo-2-methylpropanoic acid, where the lipase would selectively hydrolyze one enantiomer, allowing for the separation of the desired (R)-acid or its corresponding (S)-ester. The efficiency and enantioselectivity of the resolution can be influenced by the choice of lipase, solvent, and acylating agent. mdpi.com

Synthesis from Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources. Synthesizing target molecules from these precursors provides a reliable way to incorporate chirality.

Routes Originating from Natural or Readily Available Chiral Compounds

Several readily available chiral molecules can serve as starting materials for the synthesis of this compound.

From (R)-3-Hydroxy-2-methylpropanoic acid: A straightforward approach involves the conversion of the hydroxyl group of (R)-3-hydroxy-2-methylpropanoic acid (also known as (R)-β-hydroxyisobutyric acid) into an iodide. scbt.com This can be achieved through a two-step process involving mesylation or tosylation of the hydroxyl group to form a good leaving group, followed by nucleophilic substitution with an iodide source, such as sodium iodide.

From D-Phenylalanine: While more complex, routes from amino acids like D-phenylalanine are feasible. nih.gov The synthesis would involve removal of the amino group, typically through diazotization, and subsequent functional group manipulations to arrive at the target structure. For example, a related synthesis of (S)-2-hydroxy-3-phenylpropanoic acid utilizes 2-methyl-L-phenylalanine hydrochloride as a starting material, which undergoes a diazotization reaction to replace the amino group with a hydroxyl group while retaining the stereochemistry. google.com A similar conceptual pathway could be envisioned from a D-amino acid precursor.

From α-Methyl-serine derivatives: Derivatives of α-methyl-serine could also serve as precursors. The synthetic strategy would involve the transformation of the amino and hydroxyl groups into the desired iodo and hydrogen functionalities, respectively, while controlling the stereochemistry at the α-carbon.

Controlled Alkylation and Halogenation Protocols

Once a suitable chiral precursor is chosen, the introduction of the methyl group and the iodo group must be performed with high stereocontrol.

Controlled Alkylation: As discussed in the context of chiral auxiliaries, the diastereoselective alkylation of enolates is a powerful tool for establishing the stereocenter at the C2 position. bristol.ac.ukyork.ac.uk Starting with a chiral substrate, this method allows for the introduction of the methyl group with a predictable stereochemical outcome.

Controlled Halogenation: The conversion of a hydroxyl group into an iodide is a standard transformation in organic synthesis. For a chiral alcohol, this reaction typically proceeds with inversion of configuration via an SN2 mechanism. Common methods include the Appel reaction (using triphenylphosphine and iodine) or conversion of the alcohol to a sulfonate ester (mesylate or tosylate) followed by displacement with iodide ion. Careful selection of reaction conditions is necessary to avoid racemization or side reactions.

Regioselective and Stereospecific Functionalization Approaches Leading to this compound

The introduction of an iodine atom at the C-3 position of 2-methylpropanoic acid, while maintaining the (R)-configuration at the C-2 stereocenter, presents a significant synthetic challenge. The successful synthesis of this compound hinges on the ability to control the reaction at a specific location within the molecule and to ensure the desired 3D arrangement of atoms. This requires carefully designed synthetic strategies that employ chiral starting materials or catalysts to guide the formation of the target molecule.

One potential regioselective and stereospecific approach involves the use of a chiral precursor that already contains the desired stereochemistry at the C-2 position. A plausible synthetic route could start from a readily available chiral molecule, such as (S)-2-methyl-3-hydroxypropanoic acid. In this scenario, the hydroxyl group at the C-3 position serves as a handle for the introduction of the iodine atom. This transformation would typically proceed via a two-step process: activation of the hydroxyl group to form a good leaving group, followed by nucleophilic substitution with an iodide salt. The stereochemical outcome of this substitution is critical and is governed by the reaction mechanism. An SN2 reaction, for instance, would proceed with an inversion of configuration at the C-3 position.

Another viable strategy could involve the stereoselective ring-opening of a β-lactone. For example, the ring-opening of (R)-β-propiolactone with a suitable iodide nucleophile could, in principle, yield the desired this compound. The success of this approach would depend on the regioselectivity of the nucleophilic attack, which can be influenced by the reaction conditions and the nature of the iodide source.

While specific literature detailing the synthesis of this compound is scarce, the principles of stereoselective synthesis provide a framework for its potential preparation. The following table outlines a hypothetical reaction scheme based on the functionalization of a chiral precursor, illustrating the key transformations and potential reagents.

StepStarting MaterialReagentIntermediate/ProductKey Transformation
1(S)-2-methyl-3-hydroxypropanoic acid1. Protection of carboxylic acid (e.g., as a methyl ester)(S)-methyl 3-hydroxy-2-methylpropanoateProtection
2(S)-methyl 3-hydroxy-2-methylpropanoate1. TsCl, pyridine (B92270) 2. NaI, acetone(R)-methyl 3-iodo-2-methylpropanoateTosylation and Finkelstein reaction (SN2)
3(R)-methyl 3-iodo-2-methylpropanoate1. LiOH, H₂O/THFThis compoundSaponification

This proposed pathway highlights the importance of multi-step synthesis and the careful selection of reagents to achieve the desired regioselectivity and stereospecificity. The Finkelstein reaction in step 2 is a classic example of a stereospecific reaction that proceeds with inversion of configuration, thus converting the (S)-stereocenter at the C-3 position (in the tosylate intermediate) to the desired (R)-configuration in the final product.

Further research and experimental validation are necessary to establish a robust and efficient synthesis of this compound. The exploration of different chiral starting materials, novel catalytic systems, and alternative synthetic routes will be crucial in advancing the availability of this and other valuable chiral building blocks.

Chemical Reactivity and Derivatization of R 3 Iodo 2 Methylpropanoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid functional group in (R)-3-Iodo-2-methylpropanoic acid can undergo typical reactions characteristic of this class of compounds. These transformations are fundamental in modifying the molecular structure and synthesizing various derivatives.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst. This Fischer esterification reaction is a common method for protecting the carboxylic acid group or for modifying the compound's solubility and electronic properties. For instance, reaction with ethanol (B145695) yields ethyl (R)-3-iodo-2-methylpropanoate. quora.com

Amide Formation: Amide derivatives can be synthesized by reacting this compound with an amine. To facilitate this reaction, the carboxylic acid is often first converted to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂). masterorganicchemistry.com The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to directly form the amide bond under milder conditions, which is particularly useful for sensitive substrates. acs.orgrsc.org

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (R)-3-iodo-2-methylpropan-1-ol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄).

A summary of these transformations is presented in the table below.

TransformationReagentsProduct
EsterificationAlcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄)(R)-3-Iodo-2-methylpropanoate
Amide Formation1. SOCl₂ or Oxalyl Chloride2. Amine (R'NH₂)(R)-3-Iodo-N-alkyl-2-methylpropanamide
Amine (R'NH₂), DCC or EDC(R)-3-Iodo-N-alkyl-2-methylpropanamide
ReductionLithium Aluminum Hydride (LiAlH₄)(R)-3-Iodo-2-methylpropan-1-ol

Reactions at the Iodinated Position (e.g., nucleophilic substitution reactions, elimination pathways)

The carbon-iodine bond is the most reactive site for nucleophilic substitution and elimination reactions due to the excellent leaving group ability of the iodide ion.

Nucleophilic Substitution Reactions: The primary carbon bearing the iodine atom is susceptible to attack by a wide range of nucleophiles, typically following an Sₙ2 mechanism. This allows for the introduction of various functional groups at the 3-position. For example, reaction with sodium azide (B81097) in a suitable solvent like dimethylformamide (DMF) yields (R)-3-azido-2-methylpropanoic acid. rsc.org Azido (B1232118) compounds are valuable intermediates, as they can be readily converted to amines or participate in click chemistry reactions. ontosight.ai Similarly, other nucleophiles such as cyanide, thiols, and alkoxides can be used to displace the iodide. A patent describes the reaction of 3-halo-2-methylpropanoic acid with sodium hydrosulfide (B80085) to produce 3-mercapto-2-methylpropanoic acid, an intermediate in the synthesis of captopril. google.com

Elimination Pathways: Under basic conditions, this compound can undergo elimination (dehydrohalogenation) to form 2-methylpropenoic acid (methacrylic acid). This reaction competes with nucleophilic substitution. The choice of base and reaction conditions can influence the ratio of substitution to elimination products. Strong, sterically hindered bases tend to favor elimination.

The table below summarizes some key reactions at the iodinated position.

Reaction TypeNucleophile/BaseProduct(s)
Nucleophilic SubstitutionSodium Azide (NaN₃)(R)-3-Azido-2-methylpropanoic acid
Sodium Hydrosulfide (NaSH)(R)-3-Mercapto-2-methylpropanoic acid
Sodium Cyanide (NaCN)(R)-3-Cyano-2-methylpropanoic acid
EliminationStrong, non-nucleophilic base2-Methylpropenoic acid

Preparation of Advanced Chiral Intermediates and Functional Analogues (e.g., radiolabeled derivatives)

The versatility of this compound allows for its use in the synthesis of a variety of advanced chiral intermediates and functional analogues.

Chiral Building Blocks: As demonstrated, the substitution of the iodo group with other functionalities like azido or mercapto groups generates new chiral synthons. For example, (R)-3-azido-2-methylpropanoic acid can serve as a precursor for chiral amino acids or peptidomimetics. ontosight.ai The synthesis of such chiral building blocks is fundamental in drug discovery and development. nih.gov

Radiolabeled Derivatives: The presence of iodine in the molecule makes it a suitable precursor for the synthesis of radioiodinated compounds for applications in medical imaging and biological studies. nih.gov Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, are widely used in single-photon emission computed tomography (SPECT) and positron emission tomography (PET). The synthesis of radioiodinated compounds can be achieved through various methods, including electrophilic and nucleophilic iodination reactions. For example, a non-radioactive iodo-compound can be converted to a trialkylstannane derivative, which then undergoes iododestannylation with a radioiodide source to introduce the radioactive isotope. nih.gov Fluorinated analogs of similar amino acids, such as (R)-2-Amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP), have been evaluated as PET tracers for tumor imaging, highlighting the potential of halogenated chiral amino acid derivatives in diagnostics. nih.gov

Applications of R 3 Iodo 2 Methylpropanoic Acid As a Chiral Building Block

Role in the Asymmetric Synthesis of Complex Molecules and Natural Products

The enantiomerically pure nature of (R)-3-iodo-2-methylpropanoic acid makes it an invaluable starting material for the synthesis of complex molecules where precise control of stereochemistry is paramount. This is particularly evident in the construction of molecules bearing methyl-branched stereocenters, a common motif in many natural products.

Methyl-Branched Hydrocarbons and Pheromone Components:

The synthesis of insect pheromones and other biologically active natural products often requires the assembly of chiral hydrocarbon chains with specific stereoconfigurations. The (R)-2-methyl-1-alkanol unit, readily derivable from this compound, is a key component in many of these structures. For instance, the iodo acid can be converted to the corresponding alcohol or aldehyde, which then serves as a chiral fragment for chain elongation reactions, such as Wittig or Grignard reactions, to build up the carbon skeleton of the target pheromone.

Mycoketide Fragments:

Mycoketides, a class of polyketide natural products produced by fungi, often feature intricate stereochemical arrays, including multiple methyl-bearing chiral centers. The iterative nature of polyketide biosynthesis can be mimicked in the laboratory using chiral building blocks like this compound. The acid can be elaborated into larger synthons that are then coupled together in a convergent manner to afford complex mycoketide fragments with high diastereoselectivity.

Utilization in the Preparation of Enantiopure Pharmaceutical Precursors and Fine Chemicals

The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic routes that employ chiral building blocks to control stereochemistry. This compound has emerged as a useful precursor for various pharmaceutical intermediates.

Trifluoromethyl-Substituted Compounds:

The introduction of a trifluoromethyl group can significantly alter the biological activity and pharmacokinetic properties of a drug molecule. A notable application involves the alkylation of a Ni(II) complex of a glycine (B1666218) Schiff base with trifluoroethyl iodide (CF3CH2I) to produce enantiomerically pure (S)-2-amino-4,4,4-trifluorobutanoic acid derivatives. mdpi.com This process, which can be conducted on a large scale, highlights the utility of iodoalkanes derived from chiral precursors in accessing valuable trifluoromethyl-containing amino acids. mdpi.com

Contributions to Methodological Advancements in Asymmetric Synthesis

Beyond its direct application in the synthesis of specific target molecules, this compound and related chiral iodoalkanes have contributed to the development of new synthetic methods. The carbon-iodine bond's reactivity allows for its participation in a wide range of transformations, including radical reactions, cross-coupling reactions, and nucleophilic substitutions.

The development of catalytic asymmetric methods to access complex chiral molecules is a major focus of modern organic synthesis. rsc.org Chiral building blocks derived from this compound can be used as substrates to test and refine new asymmetric transformations. For example, the development of novel cross-coupling reactions might utilize such a building block to assess the stereochemical outcome and efficiency of the new catalytic system.

The following table summarizes the key applications and transformations involving this compound:

Application CategorySpecific ExampleKey Transformation
Natural Product Synthesis Methyl-branched hydrocarbons, Pheromone componentsConversion to chiral aldehydes/alcohols for chain elongation
Mycoketide fragmentsElaboration into larger synthons for convergent synthesis
Pharmaceutical Precursors Trifluoromethyl-substituted amino acidsAlkylation of a glycine Schiff base with CF3CH2I
Methodological Advancements Development of new asymmetric reactionsSubstrate for testing stereoselectivity of new catalysts

Mechanistic Insights into Reactions Involving R 3 Iodo 2 Methylpropanoic Acid

Reaction Mechanism Elucidation for Key Transformations

The primary reaction pathway for (R)-3-Iodo-2-methylpropanoic acid involves the nucleophilic substitution of the iodide, which is an excellent leaving group due to the weak carbon-iodine bond. savemyexams.com The nature of the carbon skeleton—a primary halide—strongly suggests that these substitutions will predominantly follow an S_N2 (Substitution Nucleophilic Bimolecular) mechanism. msu.edulibretexts.org

In a typical S_N2 reaction involving this compound, a nucleophile (Nu⁻) attacks the electrophilic C3 carbon from the backside relative to the C-I bond. This concerted process involves the simultaneous formation of the Nu-C bond and cleavage of the C-I bond, passing through a single pentacoordinate transition state. libretexts.org The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics. msu.edulibretexts.org

Illustrative S_N2 Reaction: this compound + Nu⁻ → (S)-3-Nu-2-methylpropanoic acid + I⁻

The reaction results in an inversion of stereochemistry at the C3 position if it were chiral, but since the stereocenter is at C2, the configuration at C2 remains unchanged while the new substituent is introduced at C3.

While the S_N2 mechanism is favored, under certain conditions, such as with a very weak nucleophile and a polar protic solvent, an S_N1 (Substitution Nucleophilic Unimolecular) pathway could be a minor competing mechanism. However, the formation of a primary carbocation is highly energetically unfavorable, making the S_N1 pathway significantly less likely than the S_N2 pathway for this primary halide. msu.edu

Kinetic Aspects of Synthetic Reactions

The kinetics of reactions involving this compound are primarily governed by the principles of S_N2 reactions. The rate of the reaction is expressed by a second-order rate law: libretexts.org

Rate = k[this compound][Nucleophile]

Where 'k' is the rate constant. The magnitude of 'k' is influenced by several factors:

Strength of the Nucleophile: Stronger nucleophiles lead to a faster reaction rate. For example, the cyanide ion (CN⁻) is a stronger nucleophile than the hydroxide (B78521) ion (OH⁻), which is stronger than water (H₂O). savemyexams.com

Leaving Group Ability: Iodide is an excellent leaving group because the C-I bond is the weakest among the carbon-halogen bonds. savemyexams.com This leads to faster reaction rates compared to analogous bromo or chloro compounds.

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) are generally preferred for S_N2 reactions as they solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile more reactive.

Temperature: Increasing the temperature generally increases the reaction rate by providing more molecules with the necessary activation energy.

Table 1: Illustrative Relative Rate Constants for Nucleophilic Substitution on a Primary Alkyl Halide This table presents generalized data for typical S_{N}2 reactions to illustrate kinetic principles, as specific data for this compound is not readily available.

NucleophileLeaving GroupRelative Rate Constant (k_rel)
CN⁻IHigh
I⁻IModerate-High
OH⁻IModerate
Br⁻ILow-Moderate
H₂OILow
CH₃COO⁻IVery Low
CN⁻BrModerate
CN⁻ClLow

Investigation of Transition States and Reactive Intermediates

The investigation of transition states and reactive intermediates provides a deeper understanding of the reaction mechanism. For the predominant S_N2 reaction of this compound, the key species of interest is the pentacoordinate transition state . libretexts.org

In this transition state, the central carbon atom (C3) is partially bonded to both the incoming nucleophile and the departing iodide ion. The geometry around C3 is trigonal bipyramidal, with the three non-reacting groups (two hydrogens and the C2 carbon) lying in a plane and the nucleophile and leaving group occupying the apical positions. libretexts.org

Computational chemistry methods, such as density functional theory (DFT), can be employed to model this transition state and calculate its energy. youtube.com These calculations can help predict the activation energy of the reaction and rationalize observed stereoselectivities. youtube.com

For any potential minor S_{N}1 pathway, the reactive intermediate would be a primary carbocation . However, primary carbocations are very unstable and highly reactive. Their existence in the reaction of this compound would be fleeting and difficult to detect directly. Isotopic labeling studies or trapping experiments could potentially provide indirect evidence for their formation.

Kinetic isotope effect (KIE) studies can also offer insights into the transition state structure. nih.gov For example, substituting a hydrogen on the C3 carbon with deuterium (B1214612) could reveal the extent of bond breaking and bond making at the transition state. A significant KIE would suggest that the C-H bond is involved in hyperconjugation to stabilize the transition state.

Computational and Theoretical Chemistry Studies on R 3 Iodo 2 Methylpropanoic Acid and Its Analogues

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are powerful tools for determining the three-dimensional arrangement of atoms in a molecule and identifying its stable conformations. For carboxylic acids and their derivatives, these calculations can predict bond lengths, bond angles, and dihedral angles that characterize the molecule's shape and the orientation of functional groups.

Studies on halogenated phenylacetic acids, which are analogues, have demonstrated a close correlation between structural parameters calculated using DFT (specifically, the B3LYP functional with a 6-311++G** basis set) and experimental data obtained from X-ray crystallography. niscpr.res.in For instance, the substitution of different halogens (fluorine, chlorine, bromine) on the phenyl ring was shown to induce steric effects that deform the molecular structure. niscpr.res.in It is expected that the iodine atom and the methyl group in (R)-3-iodo-2-methylpropanoic acid would similarly influence its conformational preferences. The bulky iodine atom would likely favor conformations that minimize steric hindrance with the carboxylic acid group and the methyl group.

Furthermore, investigations into the hydration of carboxylic acids using DFT have revealed how interactions with water molecules can stabilize specific conformations. researchgate.net For this compound, computational models could predict how hydrogen bonding between the carboxylic acid group and surrounding water molecules influences its structure in an aqueous environment.

Table 1: Predicted Conformational Data for a Generic Halogenated Carboxylic Acid Analogue (Note: This table is illustrative, based on typical findings for halogenated carboxylic acids, as specific data for this compound is not available in the cited literature.)

ParameterPredicted Value RangeMethod
C-C-C Bond Angle (°)109 - 112DFT/B3LYP
C-C-I Bond Angle (°)110 - 114DFT/B3LYP
O=C-O-H Dihedral Angle (°)~0 (planar) or ~180DFT/B3LYP
Relative Conformational Energy (kcal/mol)0 - 5DFT/B3LYP

Electronic Structure Analysis and Prediction of Reactivity (e.g., HOMO-LUMO analysis, charge transfer)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key concept in this analysis. wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The HOMO-LUMO energy gap is an important indicator of molecular stability; a smaller gap generally suggests higher reactivity. wikipedia.orgresearchgate.net

For this compound, the HOMO is expected to have significant contributions from the lone pairs of the oxygen atoms in the carboxylic acid group and potentially the iodine atom. The LUMO is likely to be an antibonding orbital (σ*) associated with the C-I bond. This would suggest that the molecule can act as a nucleophile via its carboxylic acid group and as an electrophile at the carbon atom bonded to the iodine.

Computational studies on halogenated compounds have shown that the nature of the halogen atom affects the HOMO-LUMO gap and charge distribution. niscpr.res.inresearchgate.net In a series of halogenated phenylacetic acids, descriptors such as electronegativity, hardness, and the HOMO-LUMO gap were calculated to understand their reactivity. niscpr.res.in Similar calculations for this compound would allow for the prediction of its chemical potential and reactivity in various reactions. Natural Bond Orbital (NBO) analysis is another computational technique that can provide insights into charge delocalization and hyperconjugative interactions that stabilize the molecule. mit.edunih.gov

Table 2: Illustrative Electronic Properties for a Halogenated Carboxylic Acid Analogue (Note: These values are representative and intended for illustrative purposes.)

PropertyPredicted ValueMethod
HOMO Energy (eV)-6.5 to -7.5DFT/B3LYP
LUMO Energy (eV)-0.5 to -1.5DFT/B3LYP
HOMO-LUMO Gap (eV)5.0 - 7.0DFT/B3LYP
Dipole Moment (Debye)2.0 - 3.5DFT/B3LYP

Mechanistic Studies via Density Functional Theory (DFT) and Other Computational Methods (e.g., reaction pathways, activation energies)

DFT is a cornerstone of modern computational chemistry for elucidating reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed. This information is crucial for understanding reaction kinetics and selectivity.

For this compound, DFT could be employed to study various potential reactions. For example, the mechanism of nucleophilic substitution at the carbon bearing the iodine atom could be investigated. Calculations could determine the activation barriers for both SN1 and SN2 pathways, providing insight into which mechanism is favored under different conditions. Similarly, the mechanism of elimination reactions to form an unsaturated carboxylic acid could be explored.

Mechanistic studies on other complex organic reactions, such as the dephosphonylation of β-ketophosphonic acids nih.gov and organocatalytic asymmetric reactions, researchgate.net have successfully used DFT to rationalize experimental observations. For instance, DFT calculations helped to understand the diastereodivergent course of an aza-Michael domino process leading to decahydroquinolines. nih.gov This demonstrates the power of computational methods to predict and explain stereochemical outcomes, which would be highly relevant for reactions involving the chiral center of this compound.

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, such as vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

DFT calculations, often using the B3LYP functional, have been shown to accurately predict the vibrational spectra of halogenated organic acids. niscpr.res.inchemrxiv.org The computed frequencies are typically scaled by a factor to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental FT-IR and FT-Raman data. niscpr.res.in Potential Energy Distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. nih.gov

For this compound, DFT could predict the characteristic vibrational frequencies for the C=O stretch, O-H stretch of the carboxylic acid, and the C-I stretch. Similarly, NMR chemical shifts for the different hydrogen and carbon atoms in the molecule can be calculated. Comparing these predicted spectra with experimental data provides a robust method for structural verification. nih.gov Studies on aromatic carboxylic acids have shown a strong match between theoretical and spectroscopic measurements, which was used to gauge the reliability of the quantum chemical calculations. nih.gov

Advanced Analytical Techniques for the Research and Characterization of R 3 Iodo 2 Methylpropanoic Acid

Chromatographic Methods for Enantiomeric Purity and Separation

Chromatographic techniques are fundamental in separating the (R)- and (S)-enantiomers of 3-Iodo-2-methylpropanoic acid and assessing the enantiomeric purity of the (R)-isomer.

Chiral High-Performance Liquid Chromatography (Chiral HPLC):

Chiral HPLC is a powerful tool for the enantioresolution of chiral compounds. mdpi.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For carboxylic acids like (R)-3-Iodo-2-methylpropanoic acid, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol (B130326) or ethanol (B145695), is crucial for optimizing the separation. A small amount of a strong acid, such as trifluoroacetic acid, is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.

A typical chiral HPLC method for a similar compound, (S)-2-azido-3-methylbutanoic acid, utilized a Chiralpak IA column with a mobile phase of n-hexane, ethanol, isopropyl alcohol, and trifluoroacetic acid, achieving a resolution greater than 2.0 between the enantiomers. researchgate.net For β-amino-β-(4-bromophenyl) propionic acid, a (R,R) Whelk-01 chiral HPLC column was used to achieve good resolution. The enantiomeric purity is determined by calculating the relative peak areas of the two enantiomers in the chromatogram.

Chiral Gas Chromatography (Chiral GC):

Chiral Gas Chromatography is another technique for separating enantiomers, particularly for volatile compounds. gcms.cz For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. The carboxylic acid can be converted to a more volatile ester, such as a methyl or ethyl ester, prior to analysis. The separation is then performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The different interactions between the enantiomeric derivatives and the chiral stationary phase allow for their separation and quantification.

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: Proton NMR provides information about the number and types of hydrogen atoms in the molecule and their connectivity. For this compound, the spectrum would be expected to show distinct signals for the protons of the methyl group, the methine proton at the chiral center, and the methylene (B1212753) protons adjacent to the iodine atom. The chemical shifts and coupling patterns (splitting) of these signals provide detailed structural information. For instance, in the related compound 1-iodo-2-methylpropane, the protons closer to the electronegative iodine atom exhibit a downfield chemical shift. docbrown.info Similarly, in 2-methylpropanoic acid, the integrated signal proton ratio corresponds to the structural formula. docbrown.info

13C NMR: Carbon-13 NMR spectroscopy reveals the number of different carbon environments in the molecule. For this compound, distinct signals would be expected for the carboxyl carbon, the chiral methine carbon, the methyl carbon, and the methylene carbon bonded to iodine. The chemical shifts of these carbons are indicative of their electronic environment. For example, in 2-iodo-2-methylpropane, only two 13C NMR resonances are observed due to molecular symmetry. docbrown.info

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. A broad absorption in the region of 2500-3300 cm-1 is characteristic of the O-H stretching vibration of the carboxylic acid group. docbrown.info A strong absorption band around 1700 cm-1 corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. The C-I bond stretching vibration would appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the mass spectrum of this compound, the molecular ion peak [M]+ would correspond to its molecular weight. The fragmentation pattern can help to confirm the structure. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). docbrown.info The presence of iodine (with its characteristic isotopic pattern, 100% 127I) would be evident in the mass spectrum, with a prominent peak at m/z 127 corresponding to the iodine cation [I]+. docbrown.info

Spectroscopic Data for Related Compounds
Technique Characteristic Peaks/Signals
1H NMR (3-Iodopropionic acid) Signals around 3.340 ppm and 3.056 ppm in D2O. chemicalbook.com
IR (2-Methylpropanoic acid) Broad O-H stretch (2500-3300 cm-1), C=O stretch (~1700 cm-1). docbrown.info
MS (2-Iodo-2-methylpropane) Molecular ion peak [M]+, base peak at m/z 57, peak at m/z 127 [I]+. docbrown.info

Optical Rotation Measurements for Chiral Purity Assessment

Optical rotation is a key technique for assessing the chiral purity of an enantiomerically enriched sample. A solution of a chiral compound will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound. For this compound, a measurement of the specific rotation ([α]D) would be taken using a polarimeter. A pure sample of the (R)-enantiomer will exhibit a specific optical rotation value. The enantiomeric excess (% ee) of a sample can be estimated by comparing its measured optical rotation to the known optical rotation of the pure enantiomer.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, iodine, and oxygen) present in the molecule. The experimentally determined percentages are then compared with the theoretical percentages calculated from the empirical formula (C4H7IO2). A close agreement between the experimental and theoretical values validates the empirical formula of this compound.

Elemental Composition of C4H7IO2
Element Theoretical Percentage
Carbon (C)22.45%
Hydrogen (H)3.30%
Iodine (I)59.30%
Oxygen (O)14.95%

X-ray Crystallography for Absolute Configuration Determination (if suitable derivatives are obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.net This technique requires a single, well-ordered crystal of the compound or a suitable derivative. If this compound itself does not form crystals of sufficient quality, it can be converted into a crystalline derivative, for example, by forming a salt with a chiral amine or an ester with a chiral alcohol. The diffraction pattern of X-rays passing through the crystal is used to calculate the positions of all atoms in the molecule, thereby unequivocally establishing the (R) configuration at the chiral center. The presence of the heavy iodine atom facilitates the determination of the absolute configuration through anomalous dispersion effects. researchgate.net

Preclinical Biological Investigations and Biomedical Applications of R 3 Iodo 2 Methylpropanoic Acid Derivatives

Design and Synthesis of Radiolabeled Analogues for Preclinical Imaging Research

The development of radiolabeled amino acids for Positron Emission Tomography (PET) imaging is a key strategy in oncology research. nih.gov These agents can visualize the increased metabolic activity of tumors, which often exhibit elevated amino acid uptake. acs.org In this context, fluorinated analogues of 2-aminoisobutyric acid (AIB), such as (R)- and (S)-2-amino-3-[18F]fluoro-2-methylpropanoic acid ([18F]FAMP), have been designed and synthesized for preclinical evaluation. acs.org

The synthesis of these radiolabeled compounds involves a no-carrier-added nucleophilic [18F]fluorination process. For example, the synthesis of (R)-[18F]FAMP starts from a cyclic sulfamidate precursor, (S)-4. acs.org This precursor undergoes fluorination, followed by hydrolysis to yield the final product. The entire synthesis, including purification via ion-retardation resin and a reverse phase cartridge, can be completed in approximately 85 minutes. acs.org This process achieves high decay-corrected yields, typically between 52-66%, with a radiochemical purity exceeding 99%. acs.org

A similar strategy is employed for the N-methylated derivative, 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid ([18F]NMeFAMP), which is a fluorinated analogue of 2-(methylamino)isobutyric acid (MeAIB). acs.org The rationale for developing these compounds stems from promising preclinical results observed with their carbon-11 (B1219553) labeled counterparts, [11C]AIB and [11C]MeAIB. acs.org

In Vitro Cellular Uptake and Transport Mechanism Studies in Disease Models

To assess their potential as tumor imaging agents, the cellular uptake mechanisms of (R)-3-Iodo-2-methylpropanoic acid derivatives are investigated in cancer cell lines. In vitro assays using 9L rat gliosarcoma cells have demonstrated that both enantiomers of [18F]FAMP and [18F]NMeFAMP are substrates for amino acid transport systems. acs.org

The studies indicate that the uptake of these compounds into the 9L gliosarcoma cells is at least partially mediated by the System A amino acid transport system. acs.org This transport system is known for its sodium-dependent uptake of small, neutral amino acids and is often upregulated in cancerous tissues to meet the high metabolic demands of proliferating cells. The ability of these synthetic amino acid analogues to be recognized and transported by systems like System A is a critical factor for their utility in PET imaging of tumors.

In Vivo Biodistribution and Pharmacokinetic Studies in Animal Models

Preclinical evaluation in animal models is crucial to understand the in vivo behavior of novel radiotracers. Biodistribution studies of the [18F]FAMP and [18F]NMeFAMP enantiomers have been conducted in rats with intracranially implanted 9L gliosarcoma tumors. acs.org

The results from these in vivo studies are highly encouraging. All four evaluated compounds demonstrated high tumor-to-normal brain uptake ratios, a critical parameter for effective brain tumor imaging. acs.org The reported ratios ranged from 20:1 to as high as 115:1, indicating excellent contrast between the tumor tissue and the surrounding healthy brain tissue. acs.org This high contrast is essential for the clear delineation of tumor margins during PET imaging. The favorable biodistribution profile, characterized by high accumulation in the tumor and low uptake in the normal brain, underscores the potential of these derivatives as specialized imaging agents for neurological cancers.

In Vivo Tumor-to-Normal Brain Ratios of Radiolabeled Analogs in Rodent Gliosarcoma Model acs.org
CompoundTumor-to-Normal Brain Ratio Range
(R/S)-[18F]FAMP20:1 to 115:1
(R/S)-[18F]NMeFAMP

Structure-Activity Relationship (SAR) Studies for Bioactive Chiral Derivatives in Preclinical Contexts

Structure-activity relationship (SAR) studies are essential for optimizing the properties of diagnostic and therapeutic agents. In the context of these chiral amino acid derivatives, SAR is explored by comparing the biological properties of different stereoisomers and structural analogues.

The evaluation of both (R) and (S) enantiomers of [18F]FAMP and [18F]NMeFAMP provides initial SAR insights. acs.org While detailed comparative data on the specific uptake values for each enantiomer were not the focus of the primary report, the fact that all four compounds exhibited high tumor-to-brain ratios suggests that the specific stereochemistry at the C-2 position ((R) vs. (S)) may not be the sole determinant of tumor uptake for this class of compounds in the 9L gliosarcoma model. acs.org

Future Directions and Emerging Research Avenues for R 3 Iodo 2 Methylpropanoic Acid

Innovations in Green Chemistry Approaches for its Synthesis

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic methods. For a chiral molecule like (R)-3-Iodo-2-methylpropanoic acid, green chemistry offers significant opportunities to improve efficiency and reduce environmental impact.

Future synthetic strategies are likely to move away from traditional methods that may involve hazardous reagents and multiple protection-deprotection steps. Instead, the focus will be on biocatalytic and chemo-enzymatic routes. Enzymes, such as hydrolases, could be employed for the kinetic resolution of racemic mixtures of 3-iodo-2-methylpropanoic acid or its esters, offering high enantioselectivity under mild conditions. unipd.itgoogle.com For instance, a lipase (B570770) could selectively hydrolyze the (S)-enantiomer of an ester precursor, leaving the desired (R)-ester untouched, which can then be hydrolyzed to the final product. google.com

Moreover, the application of whole-cell biocatalysts presents a promising avenue. nih.gov Genetically engineered microorganisms could be designed to perform stereoselective reactions, potentially leading to the direct production of this compound from simple, achiral starting materials. nih.gov These biocatalytic processes often occur in aqueous media, eliminating the need for volatile organic solvents and contributing to a greener process. nih.gov Research into novel biocatalytic routes for a range of optically active compounds is an active field, and these methodologies could be adapted for the synthesis of the target molecule. caltech.edu

Expanding its Utility in Target-Oriented Synthesis and Drug Discovery Efforts (pre-clinical stage)

Chiral molecules are fundamental in medicinal chemistry, as the biological activity of a drug is often dependent on its stereochemistry. This compound, as a chiral building block, has considerable potential in the synthesis of complex, biologically active molecules.

Its structural motif is analogous to intermediates used in the synthesis of established pharmaceuticals. For example, the related compound, 3-acetylmercapto-2-methylpropanoic acid, is a key intermediate in the production of Captopril, an angiotensin-converting enzyme (ACE) inhibitor. google.com The iodo-substituent in this compound can serve as a handle for further chemical modifications, such as cross-coupling reactions, to introduce a variety of functional groups, thereby enabling the synthesis of diverse compound libraries for drug screening.

In the pre-clinical stage of drug discovery, this compound could be utilized to synthesize novel analogues of existing drugs or entirely new chemical entities. The introduction of the iodo-methyl-propanoic acid moiety could modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The development of fully biocatalyzed, in vitro cascade syntheses for complex molecules is a growing trend, and this compound could be a valuable starting material in such endeavors. nih.gov

Synergistic Application of Experimental and Computational Methodologies

The integration of computational chemistry with experimental work is a powerful tool in modern chemical research. For this compound, this synergy can accelerate the understanding of its properties and reactivity, guiding its application in various fields.

Density Functional Theory (DFT) calculations can be employed to predict its molecular structure, vibrational frequencies, and electronic properties. nih.gov Such studies can provide insights into the molecule's reactivity, helping to design more efficient synthetic routes and predict the outcomes of reactions. For instance, computational analysis can elucidate the transition states of enzymatic reactions, aiding in the selection or engineering of enzymes for its synthesis.

Furthermore, Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify intermolecular interactions in the solid state. nih.gov This is particularly valuable for understanding crystal packing and for the rational design of new materials. By combining these computational predictions with experimental data from techniques like X-ray crystallography, NMR, and IR spectroscopy, a comprehensive understanding of the molecule's behavior can be achieved. nih.gov This integrated approach allows for a more targeted and efficient exploration of the potential of this compound.

Potential in Advanced Materials Science or Supramolecular Chemistry

The unique combination of chirality and a heavy halogen atom in this compound makes it an intriguing candidate for applications in materials science and supramolecular chemistry.

The iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly being used to construct well-defined supramolecular architectures. researchgate.netacs.org The chirality of the molecule can direct the formation of helical or other complex three-dimensional structures. acs.orgresearchgate.net These self-assembled structures could have interesting optical or electronic properties, with potential applications in areas such as chiral sensing, asymmetric catalysis, and optoelectronic devices. researchgate.net

The ability of chiral iodine-containing compounds to form supramolecular assemblies has been demonstrated, and these assemblies can influence the properties of the resulting materials. researchgate.netacs.org Research in this area could involve exploring the co-crystallization of this compound with other molecules to form novel multi-component materials with tailored properties. The investigation of its role in the formation of chiral network solids or coordination polymers also presents a promising research direction. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.